molecular formula C6H4F2N4O B2528502 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 1018125-45-5

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2528502
CAS No.: 1018125-45-5
M. Wt: 186.122
InChI Key: RLKMNQGQPSTGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound featuring a triazolopyrimidine core substituted with a difluoromethyl group at the 5-position and a hydroxyl group at the 7-position.

Properties

IUPAC Name

5-(difluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMNQGQPSTGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=CNN2C1=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1,2,4-triazole with difluoromethyl ketone in the presence of a base, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential in antiviral applications:

  • Inhibition of Influenza Virus : Research indicates that derivatives of this compound can inhibit the PA-PB1 interaction crucial for influenza virus replication. The half-maximal inhibitory concentration (IC50) values suggest effective inhibition at non-toxic concentrations, making it a promising candidate for influenza treatment .
  • Mechanism of Action : The antiviral mechanism involves the disruption of viral protein interactions essential for replication. ELISA assays have demonstrated significant reductions in viral replication when treated with this compound .

Anticancer Properties

The anticancer potential of 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been explored in various studies:

  • Cell Line Studies : In vitro evaluations on multiple human cancer cell lines (e.g., A375, DU145) have shown that this compound exhibits significant antiproliferative activity. Specific derivatives have been noted to induce apoptosis in cancer cells, highlighting their therapeutic potential .
  • Mechanism of Action : The anticancer activity is attributed to the induction of cell cycle arrest and apoptosis through various signaling pathways. Compounds derived from this scaffold have been shown to inhibit key oncogenic pathways .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate that this compound exhibits activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial effects are believed to result from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial growth .

Summary Table of Applications

Application TypeTarget Organisms/ConditionsObserved EffectsReferences
AntiviralInfluenza virusInhibition of PA-PB1 interaction
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialPseudomonas aeruginosa, Staphylococcus aureusInhibition of growth

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoromethyl group plays a crucial role in enhancing its binding affinity and specificity . Additionally, it can modulate signaling pathways involved in cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

Substituents at the 5-position significantly influence melting points, solubility, and spectral characteristics:

Compound 5-Substituent Melting Point (°C) Key NMR Signals (DMSO-d6) Molecular Weight
5-Methyl (4a) CH₃ 287 δ 8.15 (s, 1H), 5.82 (s, 1H), 2.30 (s, 3H) 150.14
5-Trifluoromethyl (4b) CF₃ 263 δ 8.40 (s, 1H), 8.04 (s, OH), 6.14 (s, 1H) 202.90
5-Phenyl (compound 2) C₆H₅ Not reported Not provided 238.24
5-(4-Chlorophenyl) (4f) 4-Cl-C₆H₄ Not reported Synthesized via AcOH-mediated cyclization 272.68

Hypothesized Properties of 5-(Difluoromethyl) Derivative :

  • Melting Point : Expected to be between 250–270°C, lower than 5-methyl (287°C) due to reduced crystallinity from the CF₂H group but higher than 5-ethyl (215°C) .
  • NMR : The CF₂H group would introduce distinct splitting patterns in ¹⁹F NMR (e.g., triplet for -CF₂H), though ¹H NMR may show a downfield shift for the hydroxyl group due to increased acidity compared to 5-methyl.

Hypothetical Comparative Table: Substituent Effects

Property 5-CH₃ 5-CF₃ 5-CF₂H (Hypothesized) 5-C₆H₅
Electron Effect Mildly donating Strongly withdrawing Moderately withdrawing Mildly donating
Lipophilicity (LogP) Low High Moderate Moderate
7-OH Acidity Moderate High Higher than CH₃ Low
Synthetic Versatility High Moderate High High

Biological Activity

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their versatility in drug development. The difluoromethyl group contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of [1,2,4]triazolo[1,5-a]pyrimidine. For instance:

  • In vitro studies showed that compounds similar to this compound exhibited significant antiproliferative effects against several cancer cell lines. A notable derivative demonstrated IC50 values of 9.47 µM against MGC-803 cells and 13.1 µM against MCF-7 cells, outperforming standard chemotherapy agents like 5-Fluorouracil (5-Fu) .
  • The mechanism of action involves the inhibition of the ERK signaling pathway , leading to reduced phosphorylation of key proteins such as ERK1/2 and AKT. This results in cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer effects, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown:

  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacteria such as E. coli and S. aureus. This suggests potential applications in treating infections .
  • Inhibition of Kinases : Certain compounds have been identified as inhibitors of tropomyosin receptor kinases (Trk), which are implicated in various cancers and neurodegenerative diseases .

Case Studies

Several case studies illustrate the effectiveness of this compound and its analogs:

StudyCompoundCell LineIC50 (µM)Mechanism
Study 1H12MGC-8039.47ERK pathway inhibition
Study 2H12MCF-713.1Apoptosis induction
Study 3Compound XA5493.49Tubulin polymerization inhibition

Research Findings

A comprehensive review of literature indicates that [1,2,4]triazolo[1,5-a]pyrimidine derivatives are emerging as promising candidates for drug development due to their multifaceted biological activities:

  • Antiproliferative Effects : Many derivatives have shown significant inhibition rates against various cancer cell lines.
  • Mechanistic Insights : Understanding the molecular pathways affected by these compounds can lead to more targeted therapies.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and its analogs?

  • Methodology : Synthesis typically involves cyclocondensation of 1,2,4-triazole derivatives with α,β-unsaturated ketones or aldehydes. For example, chlorination of the 7-hydroxy group using POCl₃ at 100°C followed by substitution with difluoromethyl groups is common . NMR (e.g., δ 8.15–8.40 ppm for aromatic protons) and mass spectrometry (e.g., m/z 151–202) are critical for confirming purity and structure .
  • Key Variables : Reaction temperature, solvent polarity (e.g., DMF for alkylation), and catalyst choice (e.g., TMDP in water/ethanol mixtures) significantly impact yields .

Q. How can researchers characterize the structural and spectral properties of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign signals based on substituent-induced shifts (e.g., difluoromethyl groups show splitting patterns at δ 5.8–6.1 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions involving the hydroxyl group .

Q. What basic biological screening assays are suitable for preliminary evaluation?

  • Assays :

  • Enzyme Inhibition : Test against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) via UV-Vis kinetics (IC₅₀ values <1 μM reported for analogs) .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against bacterial/fungal strains .

Advanced Research Questions

Q. How do substituent modifications at the 5- and 7-positions affect bioactivity and selectivity?

  • SAR Insights :

  • 5-Substituents : Difluoromethyl groups enhance metabolic stability compared to methyl/trifluoromethyl analogs .
  • 7-Hydroxyl vs. Alkoxy : The hydroxyl group improves water solubility but reduces membrane permeability; alkylation (e.g., with benzyl bromides) enhances lipophilicity and CNS penetration .
  • Data Table :
Substituent (Position 5)Bioactivity (IC₅₀, PfDHODH)LogP
-CH₃ (Methyl)0.8 μM1.2
-CF₂H (Difluoromethyl)0.5 μM1.5
-CF₃ (Trifluoromethyl)1.2 μM2.1
Source:

Q. What strategies resolve contradictions in reported synthetic yields for triazolopyrimidine derivatives?

  • Root Causes :

  • Catalyst Efficiency : TMDP in aqueous ethanol improves yields (85–90%) versus traditional acid catalysts (50–60%) .
  • Purification Challenges : Silica gel chromatography vs. recrystallization impacts recovery of polar hydroxylated derivatives .
    • Optimization : Use azeotropic drying (e.g., toluene) to remove water before POCl₃-mediated chlorination .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

  • Approaches :

  • Molecular Docking : Predict binding to PfDHODH (PDB: 3O8A) using AutoDock Vina; prioritize substituents with π-π stacking to Phe227 .
  • ADMET Prediction : SwissADME for logP, solubility, and CYP450 inhibition profiles .

Methodological Notes

  • Contradictory Data : Discrepancies in melting points (e.g., 287°C for 5-methyl vs. 263°C for 5-trifluoromethyl analogs) may arise from polymorphic forms or impurities; DSC analysis is recommended .
  • Advanced Synthesis : Microwave-assisted synthesis reduces reaction times (30 mins vs. 24 hrs) for cyclocondensation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.